methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate
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Overview
Description
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Methyl(2S)-2-(3-bromophenyl)-2-oxoacetate.
Reduction: Methyl(2S)-2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl(2S)-2-(3-azidophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl(2S)-2-(3-chlorophenyl)-2-hydroxyacetate
- Methyl(2S)-2-(3-fluorophenyl)-2-hydroxyacetate
- Methyl(2S)-2-(3-iodophenyl)-2-hydroxyacetate
Uniqueness
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m0/s1 |
InChI Key |
CYNXNJIDHSYRQP-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Br)O |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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